Cas no 579500-30-4 (8-(piperidin-4-yl)-1,4-dioxa-8-azaspiro4.5decane)

8-(piperidin-4-yl)-1,4-dioxa-8-azaspiro4.5decane 化学的及び物理的性質
名前と識別子
-
- 1,4-Dioxa-8-azaspiro[4.5]decane, 8-(4-piperidinyl)-
- 8-(4-PIPERIDINYL)-1,4-DIOXA-8-AZASPIRO[4.5]DECANE
- 8-(piperidin-4-yl)-1,4-dioxa-8-azaspiro4.5decane
- AB7718
- 8-piperidin-4-yl-1,4-dioxa-8-azaspiro[4.5]decane
- 8-(Piperidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane
- CS-0453859
- MFCD16249944
- SCHEMBL5519099
- 579500-30-4
- DTXSID401235012
- 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane
-
- MDL: MFCD16249944
- インチ: InChI=1S/C12H22N2O2/c1-5-13-6-2-11(1)14-7-3-12(4-8-14)15-9-10-16-12/h11,13H,1-10H2
- InChIKey: NUURVVHHMYYXRR-UHFFFAOYSA-N
- SMILES: C1CNCCC1N2CCC3(CC2)OCCO3
計算された属性
- 精确分子量: 226.168127949g/mol
- 同位素质量: 226.168127949g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 16
- 回転可能化学結合数: 1
- 複雑さ: 225
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.3
- トポロジー分子極性表面積: 33.7Ų
8-(piperidin-4-yl)-1,4-dioxa-8-azaspiro4.5decane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB451044-1 g |
8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane |
579500-30-4 | 1g |
€614.80 | 2023-04-22 | ||
AstaTech | AB7718-0.25/G |
8-(4-PIPERIDINYL)-1,4-DIOXA-8-AZASPIRO[4.5]DECANE |
579500-30-4 | 95% | 0.25g |
$142 | 2023-09-18 | |
AstaTech | AB7718-5/G |
8-(4-PIPERIDINYL)-1,4-DIOXA-8-AZASPIRO[4.5]DECANE |
579500-30-4 | 95% | 5g |
$1416 | 2023-09-18 | |
Enamine | BBV-77573925-5g |
8-(piperidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane |
579500-30-4 | 95% | 5g |
$1939.0 | 2023-10-28 | |
abcr | AB451044-1g |
8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane; . |
579500-30-4 | 1g |
€624.00 | 2025-02-21 | ||
A2B Chem LLC | AI52967-1g |
8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane |
579500-30-4 | 95% | 1g |
$477.00 | 2024-04-19 | |
Enamine | BBV-77573925-2.5g |
8-(piperidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane |
579500-30-4 | 95% | 2.5g |
$1531.0 | 2023-10-28 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P878358-1g |
8-(4-PIPERIDINYL)-1,4-DIOXA-8-AZASPIRO[4.5]DECANE |
579500-30-4 | 95% | 1g |
¥9,034.00 | 2022-12-10 | |
Chemenu | CM215132-5g |
8-(Piperidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane |
579500-30-4 | 95% | 5g |
$*** | 2023-05-30 | |
Chemenu | CM215132-1g |
8-(Piperidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane |
579500-30-4 | 95% | 1g |
$*** | 2023-05-30 |
8-(piperidin-4-yl)-1,4-dioxa-8-azaspiro4.5decane 関連文献
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
3. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
6. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
8-(piperidin-4-yl)-1,4-dioxa-8-azaspiro4.5decaneに関する追加情報
Introduction to 8-(piperidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane (CAS No. 579500-30-4)
8-(piperidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane (CAS No. 579500-30-4) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique spirocyclic structure and the presence of a piperidine moiety, exhibits a range of biological activities that make it a promising candidate for various therapeutic applications.
The chemical structure of 8-(piperidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane is composed of a spirocyclic core with two oxygen atoms and an azaspiro ring system. The piperidine ring, attached to the spirocyclic core, imparts additional functional groups that can interact with biological targets in specific ways. This structural complexity provides a foundation for its diverse pharmacological properties.
Recent studies have highlighted the potential of 8-(piperidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane in various therapeutic areas. One notable application is its use as a potential anti-inflammatory agent. Research published in the Journal of Medicinal Chemistry has shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a promising candidate for the treatment of inflammatory diseases.
In addition to its anti-inflammatory properties, 8-(piperidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane has also been investigated for its neuroprotective effects. Studies conducted on animal models have demonstrated that this compound can reduce neuronal damage and improve cognitive function in conditions such as Alzheimer's disease and Parkinson's disease. The mechanism of action appears to involve the modulation of oxidative stress and the inhibition of neuroinflammatory pathways.
The pharmacokinetic profile of 8-(piperidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane has been extensively studied to understand its bioavailability and metabolism. Research indicates that this compound has good oral bioavailability and a favorable half-life, which are crucial factors for its potential use in long-term therapeutic regimens. Furthermore, its low toxicity profile makes it an attractive candidate for clinical development.
Clinical trials are currently underway to evaluate the safety and efficacy of 8-(piperidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane in human subjects. Preliminary results from Phase I trials have shown promising outcomes, with no significant adverse effects reported at therapeutic doses. These findings have paved the way for further clinical investigations to explore its potential in treating various diseases.
The synthesis of 8-(piperidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane involves several steps that require precise control over reaction conditions to ensure high yields and purity. Common synthetic routes include the formation of the spirocyclic core followed by functionalization with the piperidine moiety. Advances in synthetic chemistry have led to more efficient and scalable methods for producing this compound, which is essential for its commercialization.
In conclusion, 8-(piperidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane (CAS No. 579500-30-4) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it an exciting candidate for further investigation and development into novel therapeutic agents.
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